molecular formula C20H14F4N2O2 B236282 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No. B236282
M. Wt: 390.3 g/mol
InChI Key: KIXHXDMZZPAYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmacological tool.

Mechanism of Action

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide inhibits PKD by binding to its catalytic domain, preventing its activation and subsequent downstream signaling. This inhibition has been shown to have anti-proliferative effects in cancer cells and to improve cardiac function in animal models of heart disease.
Biochemical and Physiological Effects
In addition to its effects on PKD, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is its selectivity for PKD, which allows for the specific targeting of this protein in experiments. However, one limitation is that 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has a relatively low potency, which can make it difficult to achieve complete inhibition of PKD activity. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One area of interest is the development of more potent analogs of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide that can achieve greater inhibition of PKD activity. Additionally, further studies are needed to fully understand the effects of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide on other kinases and cellular processes. Finally, the potential therapeutic applications of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in disease treatment should be explored further.

Synthesis Methods

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(pyridin-4-ylmethyl)aniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been used in scientific research as a pharmacological tool to study the function of certain proteins and their role in disease. Specifically, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to selectively inhibit the activity of protein kinase D (PKD), a protein that has been implicated in a variety of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

Product Name

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C20H14F4N2O2

Molecular Weight

390.3 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C20H14F4N2O2/c1-28-19-17(23)15(21)14(16(22)18(19)24)20(27)26-13-4-2-11(3-5-13)10-12-6-8-25-9-7-12/h2-9H,10H2,1H3,(H,26,27)

InChI Key

KIXHXDMZZPAYFT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F

Origin of Product

United States

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